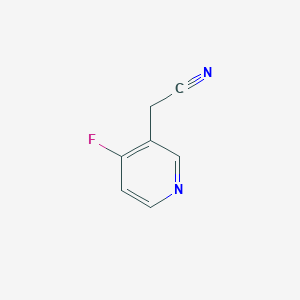

4-Fluoropyridine-3-acetonitrile

CAS No.:

Cat. No.: VC13779104

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FN2 |

|---|---|

| Molecular Weight | 136.13 g/mol |

| IUPAC Name | 2-(4-fluoropyridin-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H5FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 |

| Standard InChI Key | ZAYKSUZMLLAQFL-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1F)CC#N |

| Canonical SMILES | C1=CN=CC(=C1F)CC#N |

Introduction

Structural and Molecular Properties

The molecular architecture of 4-fluoropyridine-3-acetonitrile combines the aromatic pyridine ring with electron-withdrawing substituents, influencing its electronic and steric properties. The fluorine atom at the 4-position enhances the ring's electrophilic character, while the acetonitrile group at the 3-position introduces a nitrile functional group capable of undergoing nucleophilic additions or serving as a directing group in cross-coupling reactions.

Table 1: Molecular Properties of 4-Fluoropyridine-3-acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Pyridine, Fluorine, Nitrile |

The compound’s planar structure facilitates π-π stacking interactions, which are critical in drug design for target binding. Computational studies suggest that the fluorine atom’s electronegativity modulates the electron density of the pyridine ring, affecting reactivity in substitution reactions.

Synthetic Methodologies

Nucleophilic Substitution Reactions

The primary route to 4-fluoropyridine-3-acetonitrile involves nucleophilic aromatic substitution (NAS) on pre-functionalized pyridine derivatives. For instance, 3-cyano-4-chloropyridine undergoes fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C). This method yields moderate to high purity products but requires careful control of reaction conditions to avoid side reactions such as ring degradation.

Optimization Challenges

Key challenges in synthesis include:

-

Solvent Selection: High-boiling solvents like DMF improve reaction homogeneity but complicate purification.

-

Temperature Control: Excessive heat promotes decomposition, necessitating precise thermal management.

-

Byproduct Formation: Competing reactions at the nitrile group require protective strategies, such as temporary silylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 4-fluoropyridine-3-acetonitrile reveal distinct splitting patterns due to coupling between the fluorine atom and adjacent protons. The deshielding effect of the nitrile group shifts aromatic protons downfield (δ 8.5–9.0 ppm), while the fluorine atom’s influence splits these signals into doublets or triplets. ¹⁹F NMR provides direct insight into the fluorine environment, with chemical shifts typically observed near -110 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra exhibit a molecular ion peak at m/z 136, corresponding to the molecular weight. Fragmentation patterns include loss of HCN (27 Da) from the nitrile group and subsequent cleavage of the pyridine ring. High-resolution MS (HRMS) confirms the empirical formula with a mass accuracy of <5 ppm.

Table 2: Key Spectroscopic Data

| Technique | Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 5.6 Hz, 1H), 8.65 (d, J = 2.4 Hz, 1H), 7.52 (dd, J = 5.6, 2.4 Hz, 1H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110.2 (s) |

| ESI-MS | [M+H]⁺ at m/z 137.05 |

Applications in Pharmaceutical and Agrochemistry

Medicinal Chemistry

4-Fluoropyridine-3-acetonitrile serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification into pharmacophores. For example, fluorinated pyridines are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which treat autoimmune disorders.

Radiopharmaceuticals

The compound’s fluorine atom positions it as a candidate for ¹⁸F-labeling, akin to 3-[¹⁸F]fluoro-4-aminopyridine used in positron emission tomography (PET) . Such tracers aid in imaging demyelination in multiple sclerosis, underscoring the role of fluorinated pyridines in diagnostic agents.

Environmental and Analytical Considerations

Stability and Degradation

Fluorinated pyridines exhibit moderate environmental persistence. Hydrolysis studies under alkaline conditions reveal gradual degradation of the nitrile group to amides or carboxylic acids, depending on pH . Photodegradation pathways remain underexplored but are critical for assessing ecological impact.

Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting fluoropyridine derivatives in environmental samples. Methods validated for compounds like florpyrauxifen-benzyl achieve limits of detection (LOD) as low as 0.006 µg/L, ensuring sensitivity in monitoring water systems .

Future Research Directions

-

Synthetic Innovation: Developing catalytic fluorination methods to improve yield and reduce waste.

-

Prodrug Development: Leveraging esterification or phosphoramidate chemistry to enhance bioavailability, as seen in 4′-fluorouridine prodrugs .

-

Environmental Toxicology: Expanding studies on metabolite formation and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume